molecular formula C8H14O B3382456 Spiro[2.5]octan-4-ol CAS No. 3301-81-3

Spiro[2.5]octan-4-ol

Cat. No.: B3382456
CAS No.: 3301-81-3
M. Wt: 126.2 g/mol
InChI Key: CDPOAAXJDYXYCR-UHFFFAOYSA-N
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Description

Spiro[25]octan-4-ol is a spirocyclic compound characterized by a unique structure where two rings share a single common atom This compound is notable for its rigid and twisted structure, which imparts distinct chemical and physical properties Spiro[2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octan-4-ol can be achieved through various methods. One efficient approach involves the use of para-quinone methides in a one-pot reaction. This method proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . Another method involves the spiroannulation of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxygenation of the C(sp3)-H bond, which can proceed via radical and cationic pathways . This reaction can be catalyzed by manganese complexes and involves the formation of both unrearranged and rearranged products, such as alcohols, ketones, and esters .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, manganese complexes, and dioxiranes like 3-ethyl-3-(trifluoromethyl)dioxirane . Reaction conditions often involve mild temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound include various oxygenated derivatives, such as alcohols, ketones, and esters. These products result from the selective oxidation of specific C-H bonds within the spirocyclic structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for functionalization. Its ability to undergo selective oxidation and form various oxygenated products makes it a valuable compound in synthetic and mechanistic studies.

Properties

IUPAC Name

spiro[2.5]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-1-2-4-8(7)5-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPOAAXJDYXYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302137
Record name spiro[2.5]octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3301-81-3
Record name Spiro[2,5]octan-4-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name spiro[2.5]octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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